Lufironil

Liver Fibrosis Collagen Quantification Prolyl Hydroxylase Inhibition

Lufironil (HOE 077) is a liver-selective prodrug requiring hepatocyte metabolic conversion to generate active P4H-inhibiting metabolites—a unique proinhibitor mechanism not shared by direct P4H inhibitors. It demonstrates exclusive hepatic targeting: no effect on collagen in kidney, lung, aorta, skin, or tendon. Additionally, it prevents Ito cell activation and reduces procollagen mRNA expression—a dual fibrosuppressive action. Non-cytotoxic at up to 2 mg/ml in primary hepatocytes, making it ideal for extended in vitro collagen-processing studies and isolating liver-specific P4H biology from systemic confounds.

Molecular Formula C13H19N3O4
Molecular Weight 281.31 g/mol
CAS No. 128075-79-6
Cat. No. B1675425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLufironil
CAS128075-79-6
SynonymsHOE 077
HOE-077
lufironil
pyridine-2,4-dicarboxylic-di-(2-methoxyethyl)amide
Molecular FormulaC13H19N3O4
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC
InChIInChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18)
InChIKeyJUCNGMPTCXPMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lufironil (HOE 077, CAS 128075-79-6) for Research: A Liver-Selective Prolyl 4-Hydroxylase Proinhibitor for Fibrosis Studies


Lufironil (HOE 077), N,N'-bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, is a small molecule proinhibitor of prolyl 4-hydroxylase (P4H), a key enzyme in collagen biosynthesis [1]. It is designed as a fibrosuppressive agent specifically for investigating chronic liver conditions, including alcoholic hepatitis and cirrhosis, and has been classified as a hepatoprotectant and collagen inhibitor [2]. Preclinical studies demonstrate its selective activation within the liver, where it is converted to active metabolites that inhibit collagen hydroxylation and stellate cell activation [3].

Why Lufironil Cannot Be Readily Substituted: The Liver-Selective Prodrug Mechanism of Action


Direct substitution of Lufironil with other prolyl 4-hydroxylase inhibitors is not straightforward due to its unique mechanism as a proinhibitor. Lufironil itself is not an active enzyme inhibitor; it is a liver-selective prodrug that requires metabolic conversion within hepatocytes to generate active metabolites that competitively inhibit P4H [1]. This prodrug design confers a high degree of liver specificity, as demonstrated by its lack of effect on collagen content in extrahepatic tissues such as kidney, lung, aorta, skin, and tendon, in stark contrast to direct P4H inhibitors which may exhibit systemic effects [2]. Furthermore, Lufironil has been shown to prevent fibrosis not only by inhibiting proline hydroxylation but also by preventing the activation of hepatic stellate cells (Ito cells), the primary collagen-producing cells in the liver, leading to a dual mechanism of fibrosuppression not universally shared by all P4H inhibitors [3].

Quantitative Differentiation of Lufironil for Research and Development Procurement


In Vivo Liver Hydroxyproline Reduction in Pig Serum-Induced Fibrosis

In a pig serum-induced rat liver fibrosis model, Lufironil (HOE 077) demonstrated significant fibrosuppression. The compound, at a dose of 200 ppm, reduced the elevated liver hydroxyproline content—a direct quantitative marker of collagen deposition—to near baseline levels [1].

Liver Fibrosis Collagen Quantification Prolyl Hydroxylase Inhibition

In Vivo Prevention of Fibrosis in Choline-Deficient L-Amino Acid (CDAA) Diet Model

Lufironil prevented fibrosis in a dose-dependent manner in the CDAA diet-induced liver fibrosis model, a model relevant to non-alcoholic steatohepatitis (NASH). At 200 ppm, it significantly reduced the mRNA expression of type III procollagen α1, a direct measure of collagen gene transcription, and serum markers of fibrosis [1].

NASH/Fibrosis Models Hepatic Stellate Cells Procollagen Gene Expression

Extrahepatic Tissue Sparing vs. Direct P4H Inhibitors

Lufironil's prodrug design confers liver selectivity not observed with direct-acting P4H inhibitors. At therapeutic doses, it did not reduce collagen content in extrahepatic tissues, demonstrating a key advantage for liver-specific fibrosuppression [1].

Drug Selectivity Tissue Distribution Prodrug Pharmacology

Lack of Direct Cytotoxicity on Human Hepatocytes

In primary cultures of normal adult human and rat hepatocytes, Lufironil showed no cytotoxic effects at concentrations as high as 2 mg/ml, a concentration far exceeding the expected therapeutic range [1]. This is a critical piece of safety data supporting its use in long-term in vitro studies.

In Vitro Toxicology Primary Hepatocyte Culture Drug Safety

Comparative Fibrosuppression: Lufironil vs. S 0885 in CCl4-Induced Fibrosis

In a CCl4-induced liver fibrosis model, both Lufironil (HOE 077) and the direct inhibitor S 0885 significantly reduced liver hydroxyproline content, demonstrating in vivo efficacy [1].

Liver Fibrosis Collagen Quantification Prolyl Hydroxylase Inhibition

Optimal Research and Development Applications for Lufironil


Investigation of Liver-Selective Fibrosuppression Mechanisms

Lufironil's unique proinhibitor mechanism makes it an ideal tool for studying the role of liver-specific P4H inhibition in fibrosis models. Its demonstrated lack of effect on extrahepatic collagen content [1] allows researchers to isolate hepatic effects from systemic ones, providing a clearer understanding of target biology.

Preclinical Studies of Hepatic Stellate Cell Activation and Deactivation

The compound's demonstrated ability to prevent activation of Ito cells (hepatic stellate cells) and reduce procollagen gene expression in multiple fibrosis models [2] makes it a valuable tool for investigating the molecular pathways governing stellate cell biology and the transition to a fibrogenic phenotype.

Validation of Serum Fibrosis Markers in Rodent Models

In studies, Lufironil treatment correlated with reductions in serum markers of fibrosis such as PIIIP, 7S collagen, and hyaluronic acid [3]. This supports its use as a reference compound for validating non-invasive biomarker assays in preclinical fibrosis research.

Long-Term In Vitro Hepatocyte Studies Requiring High Compound Safety

Given its demonstrated lack of cytotoxicity in primary human and rat hepatocytes at high concentrations (up to 2 mg/ml) [4], Lufironil is well-suited for extended in vitro experiments where maintaining hepatocyte viability and function is critical, such as studies on collagen processing and secretion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lufironil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.